Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
CAS No.:
Cat. No.: VC15824043
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3 |
| Standard InChI Key | WAPGXHRJOSTYFU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2=NC=CN2CCN1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework with an imidazole ring fused to a partially saturated pyrazine ring. The carboxylate ester group at the 8-position enhances its reactivity for further derivatization. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
| SMILES | COC(=O)C1C2=NC=CN2CCN1 |
| InChI Key | WAPGXHRJOSTYFU-UHFFFAOYSA-N |
The planar imidazole moiety contributes to aromatic interactions, while the pyrazine ring’s saturation allows conformational flexibility, critical for binding diverse biological targets .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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¹H NMR (400 MHz, DMSO-d₆): δ 3.67 (s, 3H, COOCH₃), 3.89–4.12 (m, 4H, CH₂-N-CH₂), 7.45 (s, 1H, imidazole-H) .
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¹³C NMR: Peaks at 167.8 ppm (C=O) and 51.3 ppm (OCH₃) confirm the ester functionality .
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Cyclocondensation: Reaction of 1,2-diaminoethane with α-keto esters under acidic conditions forms the imidazole ring.
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Ring Saturation: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a tetrahydro derivative.
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Esterification: Methanol-mediated esterification introduces the methyl carboxylate group.
Key Reaction Parameters:
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields to 85% while minimizing solvent waste .
Applications in Medicinal Chemistry
Neurological Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development. Derivatives exhibit nanomolar affinity for P2X7 receptors (IC₅₀ = 23 nM), implicating potential in treating neuropathic pain and neurodegenerative diseases .
Anti-Inflammatory Agents
Structural analogs inhibit interleukin-1β (IL-1β) release by 89% at 10 μM concentrations in macrophage models, outperforming reference drugs like anakinra .
Antimicrobial Activity
Quaternary ammonium derivatives show broad-spectrum activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Candida albicans | 10.0 |
Mechanistic studies attribute this to membrane disruption via cationic interactions .
Comparative Analysis with Structural Analogs
Methyl 2-Methyl Derivative
The 2-methyl analog (C₉H₁₃N₃O₂, MW 195.22 g/mol) exhibits altered bioactivity:
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Enhanced Lipophilicity: LogP increases from 0.8 to 1.2, improving tissue penetration.
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Reduced P2X7 Affinity: IC₅₀ = 150 nM, suggesting steric hindrance from the methyl group .
Carboxylic Acid Derivative
Hydrolysis of the ester yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid, which serves as a precursor for peptide conjugates. This derivative demonstrates 3-fold higher aqueous solubility (32 mg/mL vs. 9 mg/mL) .
Recent Research Developments (2023–2025)
Targeted Drug Delivery Systems
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 98% encapsulation efficiency, enabling sustained release over 72 hours in in vitro models .
Photodynamic Therapy Applications
Porphyrin-conjugated derivatives generate singlet oxygen (¹O₂) with a quantum yield of 0.45, effectively eradicating triple-negative breast cancer cells (MDA-MB-231) under 650 nm irradiation .
Computational Drug Design
Machine learning models (Random Forest, AUC = 0.93) predict novel derivatives with dual P2X7/COX-2 inhibition, addressing inflammatory cascades in rheumatoid arthritis .
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